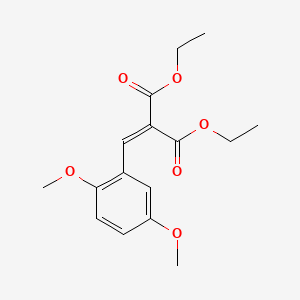
Diethyl (2,5-dimethoxybenzylidene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2,5-dimethoxybenzylidene)malonate is an organic compound with the molecular formula C16H20O6. It is a derivative of diethyl malonate, where the hydrogen atoms on the benzylidene group are substituted with methoxy groups at the 2 and 5 positions. This compound is known for its applications in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2,5-dimethoxybenzylidene)malonate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of diethyl malonate with 2,5-dimethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions in a solvent like ethanol or methanol .
Industrial Production Methods
The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2,5-dimethoxybenzylidene)malonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens or nucleophiles like amines can be employed under appropriate conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (2,5-dimethoxybenzylidene)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of diethyl (2,5-dimethoxybenzylidene)malonate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: The parent compound, used widely in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Malonic acid: The dicarboxylic acid precursor to diethyl malonate and its derivatives.
Uniqueness
Diethyl (2,5-dimethoxybenzylidene)malonate is unique due to the presence of methoxy groups on the benzylidene ring, which can influence its reactivity and properties. These substitutions can enhance its potential biological activities and make it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Número CAS |
7324-87-0 |
|---|---|
Fórmula molecular |
C16H20O6 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
diethyl 2-[(2,5-dimethoxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C16H20O6/c1-5-21-15(17)13(16(18)22-6-2)10-11-9-12(19-3)7-8-14(11)20-4/h7-10H,5-6H2,1-4H3 |
Clave InChI |
SDKURJSMAYMSOF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=C(C=CC(=C1)OC)OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)


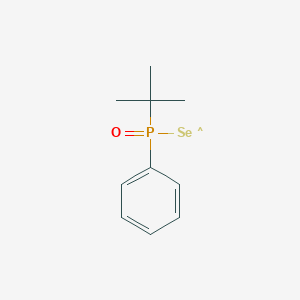
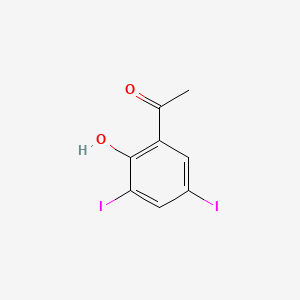
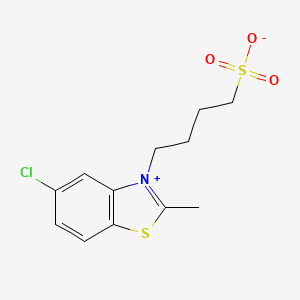
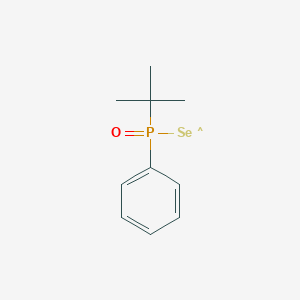
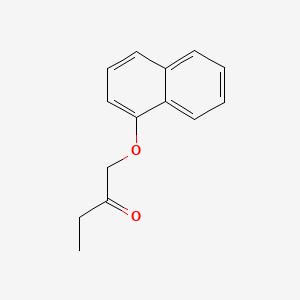
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)
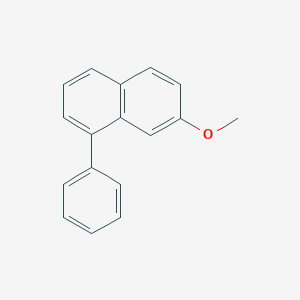
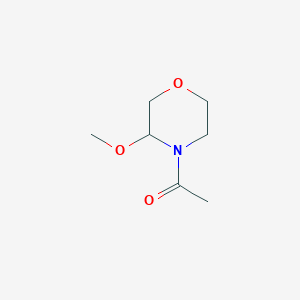
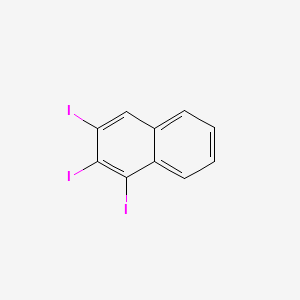
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)

